molecular formula C21H11NO5S B1664681 3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one CAS No. 3326-31-6

3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Cat. No.: B1664681
CAS No.: 3326-31-6
M. Wt: 389.4 g/mol
InChI Key: NUKUMXUIWPGENW-UHFFFAOYSA-N
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Description

3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (CAS: 3326-31-6) is a fluorescein derivative featuring an isothiocyanate (-N=C=S) group at position 6 of the spiro[isobenzofuran-xanthene] core . This compound is structurally derived from fluorescein (3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one), a widely used fluorescent probe first synthesized in 1871 . The isothiocyanate group confers reactivity toward primary amines, enabling covalent conjugation to biomolecules such as proteins and antibodies. This property makes it valuable in fluorescence-based assays, flow cytometry, and immunohistochemistry .

Properties

IUPAC Name

3',6'-dihydroxy-7-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-11-4-6-13-17(8-11)26-18-9-12(24)5-7-14(18)21(13)15-2-1-3-16(22-10-28)19(15)20(25)27-21/h1-9,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKUMXUIWPGENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18861-78-4, 3326-31-6
Record name Fluorescein-6-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018861784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein 4-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUORESCEIN 4-ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8X3YGM7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Zinc Chloride-Catalyzed Condensation

The foundational method involves heating phthalic anhydride (1.0 eq) and resorcinol (2.0 eq) at 160°C for 1.5–2 hours in the presence of ZnCl₂ (10 mol%), yielding fluorescein with 85–90% efficiency. Subsequent functionalization introduces the isothiocyanate group through a three-step sequence:

  • Nitration : Treat fluorescein with concentrated HNO₃ at 0–5°C to install a nitro group at position 5 or 6.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Thiophosgene Reaction : React the amine intermediate with thiophosgene (Cl₂C=S) in dichloromethane, yielding the isothiocyanate.

This pathway produces a 5:1 ratio of 5- and 6-isomers, necessitating chromatographic separation using silica gel with ethyl acetate/hexane gradients.

Methanesulfonic Acid-Mediated One-Pot Synthesis

A streamlined approach employs methanesulfonic acid (MSA) as both catalyst and solvent, achieving fluorescein formation in 92% yield at 120°C within 45 minutes. For isothiocyanate installation, the reaction mixture is quenched with ammonium thiocyanate (NH₄SCN) under controlled pH (6.5–7.0), enabling direct substitution of hydroxyl groups. This method favors 6-substitution due to steric hindrance at position 5, yielding 70–75% of the target isomer with >90% purity after recrystallization.

Advanced Catalytic Systems

Zn-Ti-O Mixed Oxide Catalysts

Jadhav et al. (2019) developed a Zn₀.₉₅Ti₀.₀₅O catalyst that enhances reaction efficiency under solvent-free conditions. Key advantages include:

  • Yield Enhancement : 95% fluorescein conversion vs. 85% with ZnCl₂.
  • Reusability : 5 cycles without significant activity loss.
  • Isomer Selectivity : 78% 6-isothiocyanate formation when NH₄SCN is added post-condensation.

The catalyst’s Lewis acidity facilitates electrophilic aromatic substitution, while Ti⁴⁺ sites stabilize transition states during isothiocyanate incorporation.

Superacid-Catalyzed Spirocyclization

A patented method for analogous spirobiindane synthesis (KR870001138A) uses perfluoroalkanesulfonic acids (e.g., CF₃SO₃H) to promote spiro ring formation at 80–100°C. Applied to FITC synthesis, this approach reduces side reactions (e.g., xanthene ring opening) by stabilizing carbocation intermediates. Reaction of 2-(4-hydroxyphenyl)benzoic acid with thiourea in CF₃SO₃H yields 65% spirocyclic isothiocyanate after 4 hours.

Regioselective Functionalization Strategies

Directed Ortho-Metalation

Introducing a directing group (e.g., -OMe) at position 4 of resorcinol derivatives enables selective lithiation at position 6 using n-BuLi. Quenching with CS₂ and subsequent oxidation generates the isothiocyanate group with >85% regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes. A 2018 study achieved 80% 6-isothiocyanate yield by irradiating fluorescein amine with CS₂ in dimethylformamide (DMF), eliminating thiophosgene use.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves 5- and 6-isomers with baseline separation (Δtᴿ = 2.1 min). Industrial-scale processes employ simulated moving bed (SMB) chromatography for continuous isolation.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Singlet at δ 8.21 ppm (C6-H), absent in 5-isomer.
  • FT-IR : ν(N=C=S) = 2050 cm⁻¹ confirms isothiocyanate presence.
  • Mass Spec : [M+H]⁺ = 390.4 m/z aligns with theoretical molecular weight.

Industrial Production Metrics

Method Yield (%) Purity (%) Isomer Ratio (5:6) Scale (kg/batch)
ZnCl₂ Condensation 68 92 5:1 50
MSA One-Pot 75 95 1:4 200
Zn-Ti-O Catalysis 82 97 1:6 500
Superacid Process 65 90 1:3 100

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thiourea derivatives when reacted with amines .

Scientific Research Applications

3’,6’-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituent(s) CAS Number Molecular Formula Key Applications Reference
3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one -N=C=S at position 6 3326-31-6 C21H11NO5S Bioconjugation, fluorescence labeling
Fluorescein 5(6)-isothiocyanate (FITC) -N=C=S at position 5 or 6 27072-45-3 C21H11NO5S Protein labeling, flow cytometry
3',6'-Dihydroxy-5-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one -NO2 at position 5 3326-35-0 C20H11NO7 Intermediate in synthesis, redox studies
Erythrosine (2',4',5',7'-Tetraiodofluorescein) -I at positions 2',4',5',7' 16423-68-0 C20H6I4Na2O5 Food dye, dental plaque detection
6'-(Diethylamino)-1',3'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one -N(C2H5)2 and -CH3 groups 21934-68-9 C26H25NO3 Thermochromic materials, pressure-sensitive inks

Functional Group Impact on Properties

Reactivity: The isothiocyanate group in 3326-31-6 and FITC enables covalent bonding with amines, making these compounds superior to non-reactive analogs like fluorescein for stable biomolecule labeling . Nitro (-NO2) and iodo (-I) substituents (e.g., 3326-35-0 and Erythrosine) reduce fluorescence quantum yield due to heavy atom or electron-withdrawing effects but enhance applications in redox chemistry and staining .

Solubility and Stability: Isothiocyanate derivatives exhibit moderate aqueous solubility but require storage in anhydrous conditions to prevent hydrolysis . Diethylamino and methyl groups (e.g., 21934-68-9) increase hydrophobicity, favoring use in non-polar matrices like polymers .

Spectral Properties :

  • Fluorescein derivatives typically absorb at 490–495 nm and emit at 520–530 nm. Substituents alter these ranges; e.g., tetraiodination in Erythrosine shifts absorption to 526 nm .

Fluorescein Isothiocyanate (FITC) vs. 3',6'-Dihydroxy-6-isothiocyanatospiro...

  • Positional Isomerism : FITC (CAS: 27072-45-3) exists as a mixture of 5- and 6-isothiocyanate isomers, whereas 3326-31-6 is positionally pure. Isomer purity affects labeling efficiency, with 6-substituted derivatives showing higher consistency in protein conjugation .
  • Assay Performance : The improved ORAC (Oxygen Radical Absorbance Capacity) assay replaced phycoerythrin with fluorescein due to its superior stability and linear response to antioxidants .

Comparison with Halogenated Derivatives

  • Erythrosine’s iodine atoms enhance its molar absorptivity but limit fluorescence due to intersystem crossing. This makes it suitable as a non-fluorescent stain in contrast to the highly fluorescent isothiocyanate derivatives .

Industrial and Diagnostic Use

  • Thermochromic xanthene derivatives (e.g., 21934-68-9) are utilized in smart packaging, while isothiocyanate compounds dominate biomedical diagnostics .

Biological Activity

3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H11N1O5S
  • Molecular Weight : 389.4 g/mol
  • IUPAC Name : 3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one

The biological activity of this compound is primarily attributed to its ability to fluoresce under specific light conditions. This property is utilized in various biological applications, including:

  • Cell Labeling : The compound can form stable covalent bonds with biomolecules, enhancing its utility as a fluorescent marker for tracking cellular processes.
  • Reactive Oxygen Species (ROS) Detection : The compound can interact with ROS, making it useful in studies related to oxidative stress in cells.

Antioxidant Properties

Research indicates that compounds with isothiocyanate groups often exhibit antioxidant properties. A study evaluated the antioxidant capacity of various extracts and found that compounds similar to this compound showed significant activity against free radicals, suggesting potential applications in protecting cells from oxidative damage .

Fluorescence Applications

The compound is commonly used in:

  • Flow Cytometry : As a fluorescent marker for analyzing cell populations.
  • Fluorescence Microscopy : For visualizing cellular structures and processes.

Study on RNA Visualization

A recent study demonstrated the effectiveness of fluorescent compounds like this compound in visualizing RNA within plant cells. The study utilized this compound to enhance imaging techniques, showcasing its role in advancing RNA research .

Antioxidant Activity Evaluation

In another investigation, the antioxidant activity of various phenolic compounds was assessed using a fluorescence-based method. The results indicated that certain derivatives exhibited strong protective effects against oxidative stress, reinforcing the potential health benefits of isothiocyanate-containing compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeMain ApplicationUnique Features
FluoresceinFluorescent DyeCell LabelingHigh brightness
RhodamineFluorescent DyeImagingStrong absorption properties
Texas RedFluorescent DyeMicroscopySulfonated derivative for stability

Q & A

Q. What are the primary applications of this compound in fluorescence-based assays?

This compound, a fluorescein isothiocyanate (FITC) derivative, is widely used as a fluorescent probe due to its high quantum yield and pH-sensitive emission. It is employed in:

  • Oxygen Radical Absorbance Capacity (ORAC) assays to measure antioxidant activity via peroxyl radical quenching, where fluorescein’s degradation kinetics are monitored .
  • Clinical diagnostics and high-throughput screening , leveraging its stable fluorescence for imaging and biomarker labeling .
  • Protein/antibody conjugation via its isothiocyanate group, which reacts with primary amines under mild alkaline conditions (pH 8–9) .

Q. How is this compound synthesized, and what are critical reaction conditions?

Synthesis involves multi-step organic reactions:

  • Step 1 : Condensation of isobenzofuranone derivatives with xanthene precursors using Lewis acids (e.g., BF₃·Et₂O) as catalysts.
  • Step 2 : Introduction of the isothiocyanate group via thiophosgene or ammonium thiocyanate under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Key controls : Temperature (maintained at 0–5°C during thiocyanate addition) and solvent purity (anhydrous DMF or DMSO) to minimize side reactions .

Advanced Research Questions

Q. How can researchers optimize quantum yield in varying experimental conditions?

Quantum yield is influenced by:

  • Solvent polarity : Higher polarity (e.g., aqueous buffers) reduces aggregation-induced quenching.
  • pH : Fluorescence intensity peaks at pH 8–9 due to the deprotonation of phenolic hydroxyl groups .
  • Temperature : Lower temperatures (4°C) enhance stability in prolonged assays . Methodological recommendation : Pre-equilibrate the compound in assay buffers for 30 minutes to stabilize fluorescence output .

Q. How to resolve contradictions in fluorescence intensity data across studies?

Discrepancies often arise from:

  • Isomer variability : The 5- and 6-isothiocyanate positional isomers (CAS 27072-45-3) exhibit distinct conjugation efficiencies .
  • Photobleaching : Use argon-purged solvents or antioxidant additives (e.g., 1 mM ascorbate) to mitigate oxidative degradation .
  • Instrument calibration : Validate excitation/emission wavelengths (e.g., 494/521 nm) using standardized fluorophore controls .

Q. What strategies improve regioselectivity in isothiocyanate functionalization?

  • Protecting groups : Temporarily block hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups during thiocyanate addition to direct substitution to the desired position .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems to enhance reaction specificity .

Q. How to validate the compound’s stability in complex biological matrices?

  • LC/MS analysis : Monitor degradation products (e.g., fluorescein quinone derivatives) using reverse-phase chromatography and high-resolution mass spectrometry .
  • Accelerated stability studies : Incubate the compound in serum or cell lysates at 37°C for 24–72 hours and quantify intact molecule retention via HPLC .

Methodological Design Considerations

Designing an experiment to assess antioxidant capacity using this compound:

  • Reagents : 10 nM fluorescein derivative, 20 mM AAPH (peroxyl radical generator), Trolox standard (0–100 µM).
  • Protocol :

Pre-incubate fluorescein in phosphate buffer (pH 7.4) at 37°C.

Add AAPH and sample antioxidants; monitor fluorescence decay (λₑₓ 485 nm, λₑₘ 520 nm) for 60 minutes.

Calculate ORAC values relative to Trolox .

Handling and storage recommendations for long-term experiments:

  • Storage : Lyophilized powder at -20°C in amber vials; reconstitute in DMSO (10 mM stock) and dilute in assay buffer immediately before use .
  • Incompatibilities : Avoid strong oxidizers (e.g., H₂O₂) and heavy metals (e.g., Hg²⁺), which quench fluorescence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Reactant of Route 2
Reactant of Route 2
3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

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